α-Glucosidase Inhibition vs Unsubstituted Sulfonamide
In a systematic evaluation of N-aryl/N,N-dimethyl substituted sulphonamide derivatives, compound 2 (identified as N-(2,4-dimethylphenyl)methanesulfonamide) demonstrated α-glucosidase inhibitory activity with an IC50 value of 51.2 ± 0.23 μg/mL, compared to the unsubstituted methanesulfonamide parent scaffold which showed an IC50 of 124.5 ± 1.02 μg/mL [1]. This represents an approximate 2.43-fold enhancement in inhibitory potency attributable specifically to the 2,4-dimethylphenyl substitution. Among all compounds evaluated in the series, compounds 2 and 6 exhibited the most potent antidiabetic activity as α-glucosidase and α-amylase inhibitors [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 51.2 ± 0.23 μg/mL |
| Comparator Or Baseline | Unsubstituted methanesulfonamide: 124.5 ± 1.02 μg/mL |
| Quantified Difference | Approximately 2.43-fold lower IC50 (higher potency) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; spectrophotometric measurement |
Why This Matters
This direct head-to-head comparison demonstrates that the 2,4-dimethylphenyl substitution confers a quantifiable potency advantage over the unsubstituted scaffold, providing a data-driven justification for selecting this specific derivative rather than a simpler methanesulfonamide analog in antidiabetic research programs.
- [1] Thakral S, Singh V. Synthesis, Biological Evaluation, QSAR, Molecular Docking and ADMET Studies of N-aryl/N,N-dimethyl Substituted Sulphonamide Derivatives. Anti-Infective Agents. 2020;18(2):190-199. View Source
